molecular formula C7H14ClNO B11742743 (1-Methyl-1,2,5,6-tetrahydropyridin-3-yl)methanol hydrochloride

(1-Methyl-1,2,5,6-tetrahydropyridin-3-yl)methanol hydrochloride

Cat. No.: B11742743
M. Wt: 163.64 g/mol
InChI Key: JCYBKFSSQCDBCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Methyl-1,2,5,6-tetrahydropyridin-3-yl)methanol hydrochloride is a chemical compound that belongs to the class of tetrahydropyridines. It is a derivative of pyridine and is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methyl-1,2,5,6-tetrahydropyridin-3-yl)methanol hydrochloride typically involves the reaction of 1-methyl-1,2,5,6-tetrahydropyridine with formaldehyde under acidic conditions to form the corresponding alcohol. This is followed by the addition of hydrochloric acid to obtain the hydrochloride salt. The reaction conditions often include:

    Temperature: Room temperature to moderate heating.

    Catalysts: Acidic catalysts such as hydrochloric acid.

    Solvents: Common solvents like ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-1,2,5,6-tetrahydropyridin-3-yl)methanol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The hydrochloride group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like sodium hydroxide or ammonia.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

(1-Methyl-1,2,5,6-tetrahydropyridin-3-yl)methanol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its effects on biological systems, particularly in the context of neurotransmitter research.

    Medicine: Investigated for its potential therapeutic effects and as a model compound for drug development.

    Industry: Utilized in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of (1-Methyl-1,2,5,6-tetrahydropyridin-3-yl)methanol hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity. The compound may also influence cellular signaling pathways, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): A well-known neurotoxin used in Parkinson’s disease research.

    1-Methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester: Used in organic synthesis.

Uniqueness

(1-Methyl-1,2,5,6-tetrahydropyridin-3-yl)methanol hydrochloride is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and interact with biological systems in distinct ways. Its versatility makes it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C7H14ClNO

Molecular Weight

163.64 g/mol

IUPAC Name

(1-methyl-3,6-dihydro-2H-pyridin-5-yl)methanol;hydrochloride

InChI

InChI=1S/C7H13NO.ClH/c1-8-4-2-3-7(5-8)6-9;/h3,9H,2,4-6H2,1H3;1H

InChI Key

JCYBKFSSQCDBCL-UHFFFAOYSA-N

Canonical SMILES

CN1CCC=C(C1)CO.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.